molecular formula C15H20N6O2 B2573560 N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide CAS No. 2034324-45-1

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide

Cat. No. B2573560
CAS RN: 2034324-45-1
M. Wt: 316.365
InChI Key: ULXNYYOEHFEJGC-UHFFFAOYSA-N
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Description

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide is a useful research compound. Its molecular formula is C15H20N6O2 and its molecular weight is 316.365. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Potential

  • Heterocyclic Derivative Syntheses : Research on palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes showcases the synthesis of diverse heterocyclic compounds, including those related to the [1,2,4]triazolo[4,3-b]pyridazin-3-yl group. These methods yield tetrahydrofuran, dioxolane, and oxazoline derivatives, reflecting the compound's relevance in medicinal chemistry for generating pharmacologically active structures (Bacchi et al., 2005).

  • Antitumor and Antimicrobial Activities : Enaminones, serving as building blocks, have been utilized to synthesize substituted pyrazoles, including structures akin to the [1,2,4]triazolo[4,3-b]pyridazin-3-yl group. These compounds exhibit notable antitumor and antimicrobial activities, indicating the potential use of such derivatives in developing cancer and infection treatments (Riyadh, 2011).

Biochemical Analysis

Biochemical Properties

N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}oxolane-3-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring is known for its ability to inhibit cyclooxygenase-2 (COX-2) enzymes, which are involved in inflammatory processes . Additionally, the triazolo-pyridazine moiety allows the compound to bind with high affinity to multiple receptors, enhancing its biological activity . These interactions are primarily non-covalent, involving hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Cellular Effects

N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}oxolane-3-carboxamide has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to altered gene expression and cellular metabolism . The compound’s impact on cell function includes the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory responses, making it a potential therapeutic agent for inflammatory diseases .

Molecular Mechanism

The molecular mechanism of N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}oxolane-3-carboxamide involves its binding interactions with specific biomolecules. The compound binds to the active site of COX-2 enzymes, inhibiting their activity and reducing the production of pro-inflammatory prostaglandins . Additionally, the triazolo-pyridazine moiety interacts with various receptors, leading to changes in gene expression and cellular responses . These interactions result in the modulation of signaling pathways and the regulation of inflammatory processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}oxolane-3-carboxamide have been observed to change over time. The compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its anti-inflammatory effects, with no significant loss of activity . Prolonged exposure to high concentrations may lead to cellular toxicity and adverse effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}oxolane-3-carboxamide vary with different dosages. Low to moderate doses have been shown to effectively reduce inflammation and alleviate symptoms of inflammatory diseases . High doses may result in toxic effects, including liver and kidney damage . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses.

Metabolic Pathways

N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}oxolane-3-carboxamide is involved in various metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, leading to the formation of active and inactive metabolites . These metabolic processes influence the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}oxolane-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms, allowing it to reach its target sites . Once inside the cells, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}oxolane-3-carboxamide is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular compartments . These localization patterns are essential for its ability to modulate cellular processes and exert its therapeutic effects.

properties

IUPAC Name

N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c22-15(11-5-8-23-10-11)16-9-14-18-17-12-3-4-13(19-21(12)14)20-6-1-2-7-20/h3-4,11H,1-2,5-10H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXNYYOEHFEJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4CCOC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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